molecular formula C9H10ClF3N2 B13432032 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride

1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride

Cat. No.: B13432032
M. Wt: 238.64 g/mol
InChI Key: SLIWZYISMGAYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanamine moiety. This compound is notable for its unique structural features, which include both aromatic and cyclopropane rings, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride typically involves multi-step organic reactions. The synthetic route may include selective aryl substitution and cyclopropanation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized based on the desired yield and purity of the final product . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.

Chemical Reactions Analysis

1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the trifluoromethyl or cyclopropanamine groups.

Scientific Research Applications

1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-2-1-6(5-14-7)8(13)3-4-8;/h1-2,5H,3-4,13H2;1H

InChI Key

SLIWZYISMGAYCY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=C2)C(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.